molecular formula C9H9NO3 B11716471 5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11716471
M. Wt: 179.17 g/mol
InChI Key: BEBQTRXESIKUSA-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2-aminophenol derivatives with methoxy-substituted carbonyl compounds. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides for annulation reactions, and α,β-unsaturated imines for [3+2] annulations. These reactions are typically carried out under mild conditions to achieve high yields .

Major Products Formed

The major products formed from these reactions include 1,2-dihydroquinolines and 2,3-dihydropyrroles, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one include:

Uniqueness

What sets this compound apart from these similar compounds is its benzoxazine ring structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-methoxy-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C9H9NO3/c1-12-8-4-2-3-7-6(8)5-13-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

BEBQTRXESIKUSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1COC(=O)N2

Origin of Product

United States

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